![molecular formula C13H12ClNO2S2 B4437655 N-[1-(4-chlorophenyl)cyclopropyl]-2-thiophenesulfonamide](/img/structure/B4437655.png)
N-[1-(4-chlorophenyl)cyclopropyl]-2-thiophenesulfonamide
Overview
Description
N-[1-(4-chlorophenyl)cyclopropyl]-2-thiophenesulfonamide, also known as CCT137690, is a small molecule inhibitor that targets the Aurora kinases. Aurora kinases are enzymes that play a crucial role in cell division, and their overexpression has been linked to various types of cancer. CCT137690 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Mechanism of Action
N-[1-(4-chlorophenyl)cyclopropyl]-2-thiophenesulfonamide targets the Aurora kinases, which are enzymes that play a crucial role in cell division. Specifically, N-[1-(4-chlorophenyl)cyclopropyl]-2-thiophenesulfonamide inhibits Aurora kinase A and B, which are overexpressed in many types of cancer. By inhibiting these enzymes, N-[1-(4-chlorophenyl)cyclopropyl]-2-thiophenesulfonamide disrupts the cell cycle and induces cell death in cancer cells.
Biochemical and physiological effects:
N-[1-(4-chlorophenyl)cyclopropyl]-2-thiophenesulfonamide has been shown to have several biochemical and physiological effects on cancer cells. In vitro studies have shown that N-[1-(4-chlorophenyl)cyclopropyl]-2-thiophenesulfonamide induces cell cycle arrest and apoptosis in cancer cells, and in vivo studies have shown that it inhibits tumor growth and metastasis. Additionally, N-[1-(4-chlorophenyl)cyclopropyl]-2-thiophenesulfonamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(4-chlorophenyl)cyclopropyl]-2-thiophenesulfonamide in lab experiments is its specificity for Aurora kinases, which allows for targeted inhibition of these enzymes. Additionally, N-[1-(4-chlorophenyl)cyclopropyl]-2-thiophenesulfonamide has been shown to be effective in preclinical models of cancer, making it a promising candidate for cancer therapy. However, one limitation of using N-[1-(4-chlorophenyl)cyclopropyl]-2-thiophenesulfonamide in lab experiments is its potential toxicity, which may limit its clinical use.
Future Directions
There are several future directions for research on N-[1-(4-chlorophenyl)cyclopropyl]-2-thiophenesulfonamide. One area of research is the development of more potent and selective inhibitors of Aurora kinases, which may have improved efficacy and reduced toxicity compared to N-[1-(4-chlorophenyl)cyclopropyl]-2-thiophenesulfonamide. Additionally, there is a need for further studies to elucidate the mechanisms of action of N-[1-(4-chlorophenyl)cyclopropyl]-2-thiophenesulfonamide and its effects on cancer cells. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[1-(4-chlorophenyl)cyclopropyl]-2-thiophenesulfonamide in humans.
Scientific Research Applications
N-[1-(4-chlorophenyl)cyclopropyl]-2-thiophenesulfonamide has been extensively studied in preclinical models of cancer, and its efficacy has been demonstrated in various types of cancer, including leukemia, breast cancer, and lung cancer. In vitro studies have shown that N-[1-(4-chlorophenyl)cyclopropyl]-2-thiophenesulfonamide induces cell cycle arrest and apoptosis in cancer cells, and in vivo studies have shown that it inhibits tumor growth and metastasis.
properties
IUPAC Name |
N-[1-(4-chlorophenyl)cyclopropyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S2/c14-11-5-3-10(4-6-11)13(7-8-13)15-19(16,17)12-2-1-9-18-12/h1-6,9,15H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWMEMXLNPKJGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]ethanol](/img/structure/B4437572.png)
![2-[(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol hydrochloride](/img/structure/B4437585.png)
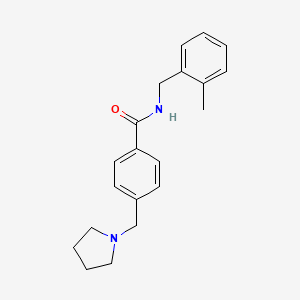
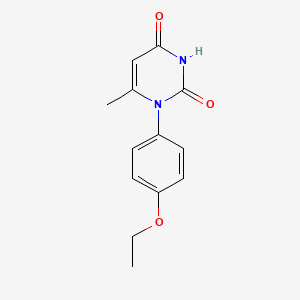

![2-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol hydrochloride](/img/structure/B4437613.png)
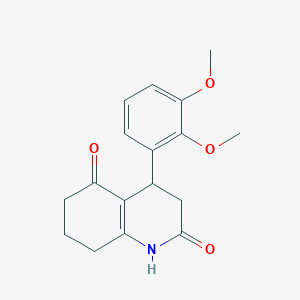
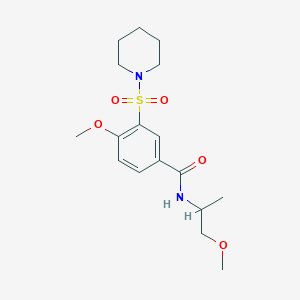
![N-(3-methoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437632.png)
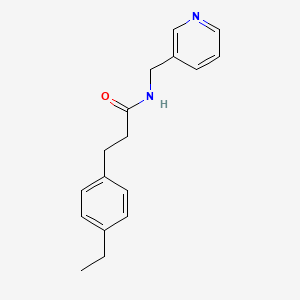

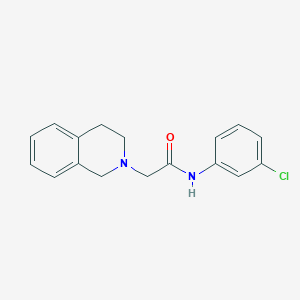
![2-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437652.png)
![N-benzyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4437656.png)